molecular formula C16H15BrN2O3S B2405273 N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-43-1

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2405273
M. Wt: 395.27
InChI Key: CEGYRXKGFQMHRR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for various laboratory experiments. In

Scientific Research Applications

Biodegradable Polyesteramides with Functional Groups

Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups through the copolymerization of caprolactone or lactide with morpholine-2,5-dione derivatives. These polyesteramides exhibit potential for various applications due to their functional groups and biodegradability, highlighting their significance in material science and biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Antimicrobial Agents

A series of compounds, including morpholine derivatives, have been synthesized and evaluated for their antimicrobial properties. Such research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (N. Desai, A. Dodiya, P. N. Shihora, 2011).

Ortho-Alkylation of Carboxamides

The ortho-alkylation of aryl carboxamides using an iron catalyst has been successfully achieved, demonstrating high yields and regioselectivity. This methodology provides a new route for the modification of carboxamide-based compounds, which could be beneficial in pharmaceutical synthesis (Erin R. Fruchey, Brendan M. Monks, S. Cook, 2014).

Copper(II) Chloride Complexes

The formation of copper(II) chloride complexes with morpholide derivatives has been studied, revealing insights into the coordination chemistry of such compounds. Understanding these interactions can aid in the design of metal-organic frameworks and catalytic systems (M. Petrov, E. A. Popova, M. N. Krivchun, A. Belyakov, 2020).

Amine Protecting Groups and Morpholines

The use of sulfinamides as amine protecting groups in the synthesis of morpholines has been explored, offering efficient methodologies for the production of morpholine derivatives. Such approaches are crucial in medicinal chemistry for the development of novel therapeutic agents (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).

properties

IUPAC Name

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGYRXKGFQMHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

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